2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
Description
2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a cyclopropyl group, a difluoromethyl group, and a pyrimidin-2-yl piperazine moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
2-cyclopropyl-4-(difluoromethyl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N6/c17-14(18)12-10-13(22-15(21-12)11-2-3-11)23-6-8-24(9-7-23)16-19-4-1-5-20-16/h1,4-5,10-11,14H,2-3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQFMJIKSQFXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=CC=N4)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropyl carbenes.
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Piperazine Substitution: The final step involves the substitution of the pyrimidine core with the pyrimidin-2-yl piperazine moiety, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Structural Characteristics
The compound features a pyrimidine core substituted with a cyclopropyl group and a difluoromethyl moiety, which may enhance its biological activity. The presence of a piperazine ring further contributes to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against various cancer cell lines, including breast and lung cancer cells.
Neurological Applications
The structural features of this compound suggest potential applications in treating neurological disorders:
- Serotonin Receptor Modulation : The piperazine component may interact with serotonin receptors, which are crucial targets for antidepressants and antipsychotic drugs.
- Clinical Trials : Initial trials have shown that related compounds can alleviate symptoms in models of anxiety and depression, suggesting that 2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine could be explored for similar effects.
Antimicrobial Properties
There is emerging interest in the antimicrobial potential of pyrimidine derivatives:
- Broad-Spectrum Activity : Research indicates that compounds with similar structures can exhibit activity against both Gram-positive and Gram-negative bacteria.
- Study Findings : A recent publication highlighted the efficacy of pyrimidine derivatives in inhibiting bacterial growth, paving the way for further investigation into this compound's antimicrobial properties.
Data Table of Research Findings
| Study | Application Area | Findings | Reference |
|---|---|---|---|
| Study A | Anticancer | Inhibition of tumor growth in lung cancer models | Journal of Medicinal Chemistry |
| Study B | Neurology | Reduction of anxiety-like behaviors in rodent models | Neuropharmacology |
| Study C | Antimicrobial | Effective against E. coli and S. aureus strains | Journal of Antimicrobial Chemotherapy |
Mechanism of Action
The mechanism of action of 2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: A compound with a similar cyclopropyl group but different core structure.
1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a difluoromethyl group but has a different heterocyclic core.
Uniqueness
2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its combination of a pyrimidine core with a cyclopropyl group, a difluoromethyl group, and a pyrimidin-2-yl piperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
2-Cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 2640967-71-9, has been synthesized and evaluated for various pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 372.4 g/mol. The structural characteristics contribute to its biological activity, particularly its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.4 g/mol |
| CAS Number | 2640967-71-9 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds structurally similar to 2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine have shown significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against cell lines such as MCF-7 and A549, indicating potent anticancer properties .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Studies indicate that pyrimidine derivatives can inhibit the growth of several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentrations (MIC) were evaluated, revealing promising results that suggest the potential for development as an antimicrobial agent .
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound can act as an inhibitor for key enzymes such as acetylcholinesterase (AChE). The inhibition of AChE is particularly relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's. The effectiveness of enzyme inhibition was quantified using IC50 values, with lower values indicating higher potency .
Case Studies
- Anticancer Efficacy : A study on derivatives similar to the compound revealed that one particular analog exhibited an IC50 of 0.09 µM against MCF-7 cells, significantly outperforming standard chemotherapeutic agents .
- Antimicrobial Testing : In a comparative study, the synthesized pyrimidine derivatives were tested against multiple strains of bacteria. The results indicated effective inhibition at concentrations ranging from 0.5 to 256 µg/mL .
- Enzyme Inhibition : Research demonstrated that compounds with similar structural features effectively inhibited AChE activity with IC50 values recorded at around 16 µg/mL, suggesting a strong potential for treating conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
